molecular formula C20H14O5 B11492841 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B11492841
M. Wt: 334.3 g/mol
InChI Key: BIZQXCNLWNHYRB-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with Meldrum’s acid and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as cobalt nitrate hexahydrate (Co(NO3)2·6H2O) at room temperature . This method is efficient and allows for the formation of the desired chromene derivative under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromenes.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit enzymes such as histone lysine-specific demethylase 1 (HLSD1) and thioredoxin reductase (TrxR), which are involved in cancer cell growth and survival . Additionally, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific structural features, such as the methoxyphenyl group and the benzochromene core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C20H14O5/c1-24-12-6-4-5-11(9-12)15-10-16(21)25-20-17(15)18(22)13-7-2-3-8-14(13)19(20)23/h2-9,15H,10H2,1H3

InChI Key

BIZQXCNLWNHYRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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